Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

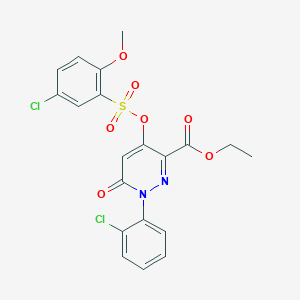

Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a dihydropyridazine core with multiple functional groups. Its structure includes:

- Ethyl ester group at position 3, enhancing lipophilicity and influencing pharmacokinetic properties.

- 2-Chlorophenyl group at position 1, contributing to steric bulk and aromatic π-π stacking capabilities.

- 6-Oxo group, which stabilizes the dihydropyridazine ring through conjugation.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonate esters and chlorinated aromatics.

Properties

IUPAC Name |

ethyl 4-(5-chloro-2-methoxyphenyl)sulfonyloxy-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O7S/c1-3-30-20(26)19-16(11-18(25)24(23-19)14-7-5-4-6-13(14)22)31-32(27,28)17-10-12(21)8-9-15(17)29-2/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUZWMGJCVFONC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Attachment of the ethyl ester: Esterification reactions can be employed to introduce the ethyl ester group.

Substitution reactions: Chloro and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate halides and methoxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

Substitution reagents: Halides (e.g., chlorides, bromides), methoxylating agents (e.g., dimethyl sulfate), and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogous dihydropyridazine derivatives from the evidence:

Structural and Electronic Comparisons

Core Modifications: The sulfonyloxy group in the target compound distinguishes it from analogs with cyano (e.g., 12b, 12e, 22) or sulfanyl (e.g., ) substituents. Chlorophenyl vs. Trifluoromethylphenyl: The target’s 2-chlorophenyl group may confer different steric and electronic effects compared to 4-trifluoromethylphenyl (22). Chlorine’s inductive (-I) effect is weaker than CF₃, but its position (ortho) increases steric hindrance .

Physicochemical Properties: Lipophilicity: The trifluoromethyl group in 22 and the target’s dual chloro substituents increase logP values compared to methoxy (12e) or cyano derivatives. This could enhance membrane permeability but reduce aqueous solubility . Melting Points: Compounds with polar groups (e.g., 12d: 220–223°C with 4-hydroxyphenyl ) exhibit higher melting points than those with nonpolar substituents (e.g., 12e: 164°C). The target’s sulfonyloxy group may similarly elevate melting points due to hydrogen-bonding capacity.

Synthetic Accessibility :

- Yields for dihydropyridazine derivatives vary widely (40–95% in ). The target’s sulfonyloxy group likely requires specialized sulfonation steps, which may explain unreported yields due to synthetic complexity .

Functional Implications

- Biological Activity: Analogs like 12b–12g were studied as adenosine A1 receptor modulators , suggesting the target’s dihydropyridazine core may interact with similar targets. The sulfonyloxy group could alter binding kinetics compared to cyano or methyl substituents.

- Toxicity : The Safety Data Sheet for a benzodiazepine analog () highlights hazards associated with chlorinated aromatics, such as skin/eye irritation. The target’s two chloro groups may necessitate similar safety precautions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.